molecular formula C12H7FN2O2S B2560704 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid CAS No. 1322604-98-7

6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid

Cat. No. B2560704
CAS RN: 1322604-98-7
M. Wt: 262.26
InChI Key: JMZXWBARFLNAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole” is a heterocyclic compound that contains a total of 24 bonds. There are 17 non-H bonds, 15 multiple bonds, 1 rotatable bond, 15 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 Pyrrole, and 1 Thiazole . It contains a total of 22 atoms, including 7 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, 1 Sulfur atom, and 1 Fluorine atom .


Molecular Structure Analysis

The molecular structure of “6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole” includes 2 five-membered rings (one of which is a pyrrole), 1 six-membered ring, and 1 nine-membered ring . The molecule contains a total of 24 bonds, including 17 non-H bonds and 15 multiple bonds .


Chemical Reactions Analysis

While the specific chemical reactions involving “6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid” are not detailed in the available resources, similar compounds have been involved in various reactions .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Benzothiazole-6-carboxylic acid has been investigated for its potential antitumor effects. Researchers synthesized related compounds, such as [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which demonstrated cytotoxicity against human tumor cell lines, including prostate cancer .

Inhibition of K1 Capsule Formation in Uropathogenic E. coli

This compound plays a role in inhibiting K1 capsule formation in uropathogenic Escherichia coli (E. coli). Specifically, it is used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows promise in combating bacterial infections .

Drug Development and AMR Challenges

Given the rising concerns about antimicrobial resistance (AMR), benzothiazole-6-carboxylic acid serves as a valuable synthon for developing novel drugs. Its heterocyclic nature contributes to its chemotherapeutic potential, making it an attractive candidate for overcoming AMR issues .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets

Mode of Action

It is known that similar compounds interact with their targets, leading to various biochemical changes . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound . More research is needed to understand the pharmacokinetics of this compound.

Result of Action

Similar compounds have been found to have various biological effects

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds . More research is needed to understand how environmental factors influence this compound.

properties

IUPAC Name

6-fluoro-2-pyrrol-1-yl-1,3-benzothiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O2S/c13-7-5-8(11(16)17)10-9(6-7)18-12(14-10)15-3-1-2-4-15/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZXWBARFLNAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC3=C(C=C(C=C3S2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid

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